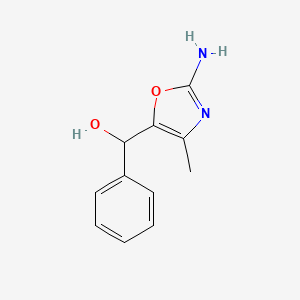

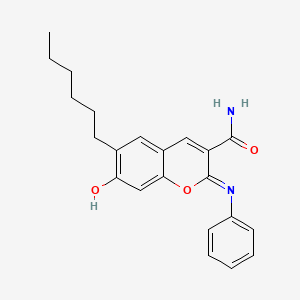

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol (AMOPM) is an organic compound belonging to the class of oxazoles. It is a colorless liquid, and its structure consists of an oxazole ring with a phenyl group and a methyl group at the 5-position. AMOPM has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of new lab experiments.

Scientific Research Applications

Corrosion Inhibition

A study by Rahmani et al. (2018) explored oxazole derivatives, including compounds similar to (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol, as corrosion inhibitors on mild steel in hydrochloric acid medium. These compounds showed significant reduction in corrosion rate, implying their potential as effective corrosion inhibitors (Rahmani et al., 2018).

Thermal Transformations in Organic Chemistry

Gollnick and Koegler (1988) investigated the thermal transformations of oxazole endoperoxides. They observed rearrangements and fragmentations in compounds containing an oxazole ring, similar to the one in (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol, under certain conditions. This research contributes to understanding the stability and reactivity of such compounds (Gollnick & Koegler, 1988).

Catalyst in Organic Synthesis

Ozcubukcu et al. (2009) studied a compound with a tris(triazolyl)methanol-Cu(I) structure, showing similarities in molecular structure to (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol. The study focused on its application as a catalyst for Huisgen 1,3-dipolar cycloadditions, highlighting its high activity and compatibility with certain reaction conditions (Ozcubukcu et al., 2009).

Synthesis and Molecular Docking in Medicinal Chemistry

Katariya et al. (2021) conducted research on oxazole-based compounds for potential biological applications. Their work involved synthesizing novel compounds with oxazole structures and assessing their antimicrobial and anticancer activities. This research aligns with the potential medicinal applications of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol (Katariya et al., 2021).

Mechanism of Action

Target of Action

The primary target of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . It is currently known that hCA II is a target for the treatment of glaucoma .

Mode of Action

This compound exhibits the properties of an isoform-selective inhibitor of hCA II . It interacts with hCA II, inhibiting its activity and thereby affecting the regulation of fluid pressure in the eyes .

Result of Action

The result of the action of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is the reduction of intraocular pressure . This is achieved through the inhibition of hCA II, which leads to decreased fluid pressure in the eyes . This makes it a potential candidate for the treatment of glaucoma .

properties

IUPAC Name |

(2-amino-4-methyl-1,3-oxazol-5-yl)-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6,9,14H,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASVISFMVZDJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)N)C(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)

![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)

![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2446608.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)